molecular formula C7H16O4 B1294909 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane CAS No. 94158-44-8

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Cat. No.: B1294909
CAS No.: 94158-44-8
M. Wt: 164.2 g/mol
InChI Key: JPOUJDLGAPEXAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as a reactant in the synthesis of dirithromycin , a semi-synthetic derivative of Erythromycin, an antibacterial agent . Therefore, it can be inferred that its target could be bacterial ribosomes, similar to Erythromycin.

Mode of Action

As a reactant in the synthesis of Dirithromycin , it may contribute to the antibacterial properties of the final compound

Biochemical Pathways

Given its role in the synthesis of Dirithromycin , it may indirectly affect protein synthesis in bacteria by inhibiting the translocation step in the process

Result of Action

As a reactant in the synthesis of Dirithromycin , it may contribute to the antibacterial activity of the final compound

Biochemical Analysis

Biochemical Properties

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane plays a significant role in biochemical reactions, particularly in the synthesis of antibiotics like Dirithromycin . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the modification of Erythromycin, where it interacts with enzymes that facilitate the addition of methoxy groups to the Erythromycin molecule. These interactions are crucial for enhancing the antibacterial properties of the resulting compound .

Cellular Effects

The effects of this compound on cells and cellular processes are not extensively documented. Its role in the synthesis of antibiotics suggests that it may influence cell function by enhancing the efficacy of antibacterial agents. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism by promoting the activity of antibiotics that target bacterial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in the synthesis of antibiotics. It acts as a reactant that facilitates the addition of methoxy groups to the Erythromycin molecule, thereby modifying its structure and enhancing its antibacterial properties . This modification process involves enzyme-mediated reactions that result in the formation of Dirithromycin .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function may vary depending on the stability of the compound and its interactions with other reactants in the synthesis process. Long-term effects on cellular function have not been extensively studied .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As a reactant in the synthesis of antibiotics, it is crucial to determine the optimal dosage that maximizes the efficacy of the resulting antibiotic while minimizing any potential toxic or adverse effects . High doses may lead to toxicity, while low doses may be insufficient for effective synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of antibiotics. It interacts with enzymes that facilitate the addition of methoxy groups to the Erythromycin molecule, resulting in the formation of Dirithromycin . These metabolic pathways are essential for the production of antibiotics with enhanced antibacterial properties .

Transport and Distribution

As a reactant in the synthesis of antibiotics, it is likely to be transported to sites where it can interact with enzymes involved in the synthesis process . The compound’s solubility in chloroform and ethyl acetate suggests that it can be distributed within lipid environments .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its role in the synthesis of antibiotics suggests that it may be localized to specific compartments or organelles where enzyme-mediated reactions occur . This localization is crucial for the efficient synthesis of antibiotics like Dirithromycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane can be synthesized through the reaction of ethylene glycol monomethyl ether with sodium metal and chloromethane . The reaction involves refluxing ethylene glycol monomethyl ether with sodium until the sodium is completely reacted, followed by cooling to 45°C and introducing chloromethane . The product is then distilled to collect the desired fraction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis route involving ethylene glycol monomethyl ether, sodium, and chloromethane can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or simpler ethers.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dimethoxy-2-(2-methoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-8-4-5-11-6-7(9-2)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOUJDLGAPEXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057856
Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94158-44-8
Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
Source EPA DSSTox
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Record name 1,1-dimethoxy-2-(2-methoxyethoxy)ethane
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Record name 1,1-DIMETHOXY-2-(2-METHOXYETHOXY)ETHANE
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